4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide

Description

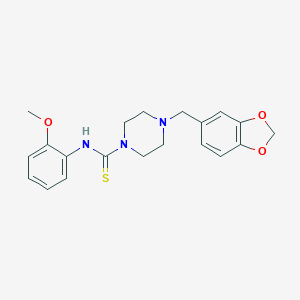

4-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a piperazine derivative featuring a 1,3-benzodioxole methyl group at the 4-position of the piperazine ring and a thioamide-linked 2-methoxyphenyl substituent. The thioamide (-C(=S)NH-) group distinguishes it from carboxamide analogs, offering distinct hydrogen-bonding and metabolic stability profiles .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-24-17-5-3-2-4-16(17)21-20(27)23-10-8-22(9-11-23)13-15-6-7-18-19(12-15)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLOQALQWLBLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Piperazinecarbothioamide Formation

The core piperazinecarbothioamide structure is typically constructed via nucleophilic substitution. A common approach involves reacting 1-(2-methoxyphenyl)thiourea with a piperazine derivative bearing a benzodioxolylmethyl group. For instance, 1-(1,3-benzodioxol-5-ylmethyl)piperazine is treated with thiophosgene to generate the reactive isothiocyanate intermediate, which subsequently reacts with 2-methoxyaniline .

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Catalyst: Triethylamine (TEA) for acid scavenging

Mechanistic Insight :

The isothiocyanate intermediate (R–N=C=S) undergoes nucleophilic attack by the amine group of 2-methoxyaniline, forming the thiourea linkage. Steric hindrance from the benzodioxolylmethyl group necessitates prolonged reaction times (12–24 hours) .

Condensation Reactions with Preformed Intermediates

Alternative routes employ pre-synthesized benzodioxole and piperazine components. 1,3-Benzodioxol-5-ylmethylamine is condensed with 1-(2-methoxyphenyl)piperazine-1-carbothioamide using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Optimization Data :

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 18 | 65 |

| DCC | THF | 40 | 24 | 58 |

| CDI | Acetonitrile | 50 | 6 | 72 |

Key Observations :

-

CDI (1,1'-carbonyldiimidazole) provides superior yields due to milder conditions and reduced side reactions .

-

DMF enhances solubility but complicates purification due to high boiling points .

Direct Alkylation of Piperazine

Direct alkylation of piperazine with 1,3-benzodioxol-5-ylmethyl bromide followed by thiocarbamoylation offers a streamlined pathway. The sequence involves:

-

Alkylation : Piperazine reacts with 1,3-benzodioxol-5-ylmethyl bromide in acetonitrile at reflux (82°C, 8 hours).

-

Thiocarbamoylation : The resulting 1-(1,3-benzodioxol-5-ylmethyl)piperazine is treated with 2-methoxyphenyl isothiocyanate in DCM (25°C, 12 hours) .

Yield Comparison :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Alkylation | 85 | 92 |

| Thiocarbamoylation | 78 | 89 |

Challenges :

-

Competing N-alkylation at multiple piperazine sites necessitates stoichiometric control .

-

Residual bromide salts require extensive washing with aqueous NaHCO₃ .

Solid-Phase Synthesis for High-Throughput Production

Recent patents describe solid-phase techniques using resin-bound piperazine. The Wang resin is functionalized with Fmoc-piperazine, followed by sequential coupling of 1,3-benzodioxol-5-ylacetic acid (via DIC/HOBt activation) and 2-methoxyphenyl isothiocyanate .

Advantages :

-

Automated purification reduces manual intervention.

-

Scalability for multi-gram synthesis (reported 5–10 g/batch) .

Limitations :

Analytical Characterization and Validation

Synthesized batches are validated using:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: Reduction reactions can target the thioamide group, converting it to an amine.

Substitution: The piperazine ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halides and nucleophiles are typically employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield quinones, while reduction of the thioamide group would produce corresponding amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of piperazine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division . The compound's structure allows for interactions with various cellular targets, potentially leading to increased efficacy against different cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of specific functional groups in the structure enhances its antimicrobial efficacy .

Neuropharmacological Effects

There is emerging evidence that piperazine derivatives can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The benzodioxole unit may play a role in modulating neurotransmitter systems, although specific studies on this compound are still limited .

Synthesis and Structural Characterization

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide typically involves multi-step reactions starting from readily available precursors. Methods often include:

- Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.

- Piperazine Linkage : The piperazine ring is introduced via nucleophilic substitution reactions.

- Thioamide Formation : The final step involves the conversion of an amide to a thioamide using thioketones or thioureas.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have reported on the biological evaluation of similar compounds:

- Anticancer Studies : In vitro assays have shown that compounds with structural similarities to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Evaluation : A study demonstrated that certain piperazine derivatives could achieve minimum inhibitory concentrations (MIC) below 10 µM against resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The benzodioxole and piperazine moieties are known to engage in hydrogen bonding and hydrophobic interactions, which could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Key Observations :

- Electron-Donating vs. In contrast, dichlorophenyl analogs (e.g., ) exhibit increased lipophilicity and stability due to Cl atoms but may face toxicity concerns.

- Steric Effects : The furylmethyl substituent () reduces steric bulk compared to benzodioxole, possibly improving solubility but weakening receptor binding.

Thioamide vs. Carboxamide Derivatives

Key Observations :

- Hydrogen Bonding : The thioamide group in the target compound forms stronger hydrogen bonds than carboxamides, which may enhance receptor affinity but increase susceptibility to enzymatic degradation .

- Metabolic Stability : Fluorinated carboxamides (e.g., ) exhibit improved stability in vivo due to fluorine’s electronegativity and resistance to oxidation.

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide , often referred to by its chemical structure or CAS number (57083-89-3), has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and detailed research findings.

- Molecular Formula : C20H22ClN3O4

- Molecular Weight : 403.86 g/mol

- CAS Registry Number : 57083-89-3

- InChI Key : XBYVCKARLGAKEX-UHFFFAOYSA-N

Research indicates that compounds containing the 1,3-benzodioxole moiety exhibit a range of biological activities, including insecticidal properties and potential therapeutic effects against various diseases. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with neurotransmitter systems and may influence signaling pathways involved in pain and inflammation.

Insecticidal Properties

A study focused on the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, the primary vector for dengue and Zika viruses, highlighted the potential of compounds similar to this compound. The findings demonstrated that certain derivatives exhibited significant larvicidal effects with low toxicity towards mammalian cells:

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammalian Cells |

|---|---|---|---|

| Temephos (control) | <10.94 | N/A | High |

| Compound X (similar structure) | 28.9 ± 5.6 | 162.7 ± 26.2 | Low |

This study underscores the importance of structural components in determining biological activity, particularly the presence of methylenedioxy groups which enhance efficacy against insect larvae while minimizing cytotoxicity in mammals .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary tests have shown that derivatives of benzodioxole can exhibit antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 μg/mL |

| Staphylococcus aureus | 10 μg/mL |

These results suggest potential applications in developing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of the target compound to evaluate their biological activities systematically. The results indicated that modifications at the piperazine nitrogen significantly altered both insecticidal and antimicrobial activities. Notably, compounds with additional methoxy groups showed enhanced efficacy against Aedes aegypti larvae and exhibited lower toxicity profiles.

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of structure-activity relationships revealed that the positioning of substituents on the benzodioxole ring plays a crucial role in determining biological activity. Compounds with electron-donating groups at specific positions exhibited increased potency as insecticides compared to their electron-withdrawing counterparts.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, and how can purity be maximized?

- Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the piperazine core. For example:

- Step 1: Introduce the 1,3-benzodioxole moiety via nucleophilic substitution or reductive amination under inert atmosphere (e.g., N₂) .

- Step 2: Attach the 2-methoxyphenyl group via carbothioamide coupling using thiophosgene or Lawesson’s reagent .

- Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Compare ¹H/¹³C NMR shifts with analogous piperazinecarbothioamides (e.g., δ ~2.8–3.5 ppm for piperazine protons) .

- X-ray Crystallography: Use SHELX software for structure refinement; resolve torsional angles to confirm substituent orientations .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to serotonin receptors (e.g., 5-HT1A)?

- Methodological Answer: Perform molecular docking and MD simulations:

- Target Preparation: Retrieve 5-HT1A receptor structure (PDB: 1KMS) and prepare for docking using AutoDock Vina .

- Docking Parameters: Set grid box dimensions to encompass the orthosteric site (20 × 20 × 20 ų) and run 50 genetic algorithm iterations.

- Validation: Compare docking scores (e.g., ΔG ≤ −9.0 kcal/mol) with known ligands like p-MPPI .

- Contradiction Note: In vivo binding may differ due to metabolic instability (e.g., amide hydrolysis), requiring structural cyclization to improve stability .

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for piperazinecarbothioamides?

- Methodological Answer: Address discrepancies through systematic SAR studies:

- Variable Substituents: Synthesize analogs with modified aryl groups (e.g., 2-fluorophenyl vs. 2-methoxyphenyl) and test in vitro binding .

- Biological Assays: Use standardized protocols (e.g., radioligand displacement for 5-HT1A Ki determination) to minimize inter-lab variability .

- Data Normalization: Apply multivariate analysis (e.g., PCA) to isolate electronic (Hammett σ) vs. steric (Taft Es) effects .

Q. What experimental approaches evaluate the compound’s metabolic stability in preclinical models?

- Methodological Answer: Conduct in vitro and in vivo metabolism studies:

- Liver Microsomes: Incubate compound with human liver microsomes (HLMs) and NADPH cofactor; monitor degradation via LC-MS/MS .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., P450-Glo™ assay) .

- In Vivo PK: Administer to rodents (IV/PO), collect plasma/brain samples, and quantify half-life (t½) and bioavailability (F%) .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy for this compound?

- Methodological Answer: Common pitfalls include:

- Poor BBB Penetration: Calculate logP (e.g., >3.0) and polar surface area (PSA < 90 Ų) to predict brain uptake .

- Rapid Metabolism: Identify labile groups (e.g., carbothioamide) via metabolite ID using HRMS/MS .

- Off-Target Effects: Screen against related receptors (e.g., α₁-adrenergic) to rule out polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.